Dibenzo-P-dioxin
Overview
Description
It consists of two benzene rings connected by a 1,4-dioxin ring, where the two oxygen atoms occupy opposite positions in the six-membered dioxin ring . This compound is a member of the dibenzodioxine family and is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo-P-dioxin can be synthesized through various methods. One common approach involves the reaction of catechols with 4,5-dichlorophthalonitrile to form oxanthrene-based phthalonitrile precursors . Another method involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, which react with unfunctionalized aromatic substrates in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH) to produce oxanthrene derivatives .
Industrial Production Methods
Industrial production of oxanthrene typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Dibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert oxanthrene to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the oxanthrene framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include various substituted oxanthrene derivatives, quinones, and dihydro-oxanthrene compounds. These products have diverse applications in organic synthesis and material science.
Scientific Research Applications
Dibenzo-P-dioxin has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of oxanthrene involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions and influencing cellular processes. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Dibenzo-1,4-dioxin: A closely related compound with similar structural features.
Thianthrene: A sulfur analog of oxanthrene, where sulfur atoms replace the oxygen atoms in the dioxin ring.
Phenoxathiin: Another sulfur-containing analog with a similar polycyclic structure.
Uniqueness of Dibenzo-P-dioxin
This compound is unique due to its stability and versatility in undergoing various chemical reactions
Properties
IUPAC Name |
dibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOHOGPQUYFRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Record name | DIBENZO-P-DIOXIN | |
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DSSTOX Substance ID |
DTXSID8020410 | |
Record name | Dibenzo-p-dioxin | |
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Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo-p-dioxin appears as white crystals or crystalline solid. (NTP, 1992), White solid; [CAMEO] White flakes; [MSDSonline] | |
Record name | DIBENZO-P-DIOXIN | |
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Record name | Dibenzo-p-dioxin | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 0.901 mg/l @ 25 °C | |
Record name | DIBENZO-P-DIOXIN | |
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Vapor Pressure |
0.000413 [mmHg], 4.12x10-4 mm Hg at 25 °C | |
Record name | Dibenzo-p-dioxin | |
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Record name | DIBENZO-P-DIOXIN | |
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Color/Form |
Crystals from methanol | |
CAS No. |
262-12-4 | |
Record name | DIBENZO-P-DIOXIN | |
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Record name | Dibenzo[b,e][1,4]dioxin | |
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Record name | Dibenzo-p-dioxin | |
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Record name | DIBENZO-P-DIOXIN | |
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Melting Point |
252 to 253 °F (NTP, 1992), 119 °C | |
Record name | DIBENZO-P-DIOXIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20117 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIBENZO-P-DIOXIN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes oxanthrene derivatives interesting for antitumor drug development?
A1: Research indicates that polycyclic compounds containing the benzo[a]oxanthrene structure exhibit promising antitumor activity. [] This discovery has led to various structural modifications of these heterocycles to establish structure-activity relationships and enhance their antitumor properties.
Q2: How do oxanthrene derivatives exert their antitumor effects?
A2: While the exact mechanism is still under investigation, research suggests that these compounds may exert their effects through DNA intercalation. [] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. Further studies exploring the specific interactions and downstream effects are necessary.
Q3: Can the optical properties of oxanthrene-containing molecules be manipulated?
A3: Yes, incorporating oxanthrene moieties, particularly in conjunction with crown ethers, allows for remarkable control over optical properties. For instance, in phthalocyanine-based complexes, attaching 15-crown-5-α-dibutoxyoxanthreno units not only enhances solubility but also shifts the Q band absorption to the near-infrared region. [] Furthermore, external stimuli like pH changes or cation binding can reversibly modify these properties, enabling switchable absorption and emission in the near-infrared range. []
Q4: Are there environmental concerns associated with oxanthrene derivatives?
A4: While not explicitly addressed in the provided papers, some studies suggest that dioxins, a group of organic compounds that includes derivatives of oxanthrene, can negatively impact human health and embryonic development. [] Therefore, careful consideration of the potential environmental impact and appropriate waste management strategies are crucial during the development and application of oxanthrene-containing compounds.
Q5: What synthetic strategies are employed to create macrodiscotic materials containing oxanthrene units?
A5: Two main strategies are employed. The first involves synthesizing molecules with a single, large discotic core based on oxanthrene. The second focuses on assembling rigid, planar macromolecules composed of interconnected discotic oxanthrene units. [] Both approaches aim to harness the self-ordering properties of these materials for potential applications in electronics and materials science.
Q6: How does the structure of oxanthrene derivatives impact their activity?
A6: Research highlights the importance of structure-activity relationships. For example, introducing hydroxyl or methoxy substituents to the tetracyclic benzodioxin system of certain oxanthrene derivatives influences their cytotoxic activity against leukemia cells. [] Modifications to the amine side chain through Heck and Sonogashira reactions on aryl triflates also impact their activity. [] These findings underscore the potential for fine-tuning the biological activity of these compounds through targeted structural changes.
Q7: What analytical techniques are crucial for studying oxanthrene derivatives?
A7: Various analytical techniques are employed to characterize and quantify these compounds. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for identifying organic impurities in synthesized oxanthrene derivatives. [] These techniques provide valuable insights into the reaction products and potential side reactions during synthesis. Additionally, density functional theory (DFT) calculations offer a theoretical understanding of the electronic structure and spectroscopic properties of these compounds. []
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